

X-ray crystallography of 4-Chloro-6-methoxypyrimidin-5-amine derivatives

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Compound of Interest

Compound Name: 4-Chloro-6-methoxypyrimidin-5-amine

Cat. No.: B090868

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An objective comparison of the crystallographic structures of **4-Chloro-6-methoxypyrimidin-5-amine** derivatives is currently challenging due to a lack of publicly available X-ray crystallography data for this specific series of compounds. However, a detailed analysis of closely related isomers provides valuable insights into the structural effects of substituent placement on the pyrimidine ring. This guide compares the X-ray crystallography data of 4-Chloro-6-methoxypyrimidin-2-amine and 5-Chloro-4,6-dimethoxypyrimidin-2-amine, offering a valuable dataset for researchers, scientists, and drug development professionals.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 4-Chloro-6-methoxypyrimidin-2-amine and 5-Chloro-4,6-dimethoxypyrimidin-2-amine, facilitating a direct comparison of their solid-state structures.

Parameter	4-Chloro-6-methoxypyrimidin-2-amine[1][2]	5-Chloro-4,6-dimethoxypyrimidin-2-amine[3]
Chemical Formula	C ₅ H ₆ ClN ₃ O	C ₆ H ₈ ClN ₃ O ₂
Molecular Weight	159.58 g/mol	189.60 g/mol
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /n	P2 ₁ /n
Unit Cell Dimensions	a = 3.7683(2) Å b = 16.4455(2) Å c = 10.7867(2) Å β = 94.550(1)°	a = 5.066(3) Å b = 12.775(8) Å c = 12.587(8) Å β = 94.060(8)°
Unit Cell Volume	666.36(4) Å ³	812.5(9) Å ³
Molecules per Unit Cell (Z)	4	4
Temperature	100 K	296(2) K
Radiation	Mo Kα	Not Specified
R-factor	0.027	0.0597
wR-factor	0.070	0.1990

Experimental Protocols

The methodologies employed in the single-crystal X-ray diffraction studies of these compounds are detailed below, providing a basis for reproducibility and further investigation.

Crystallization

- 4-Chloro-6-methoxypyrimidin-2-amine: The title compound was dissolved in ethanol and stirred on a magnetic stirrer hotplate for several minutes. The resulting solution was allowed to cool slowly to room temperature. Single crystals suitable for X-ray diffraction appeared from the mother liquor after a few days.[2]
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine: The crystallization process for this compound is not detailed in the provided search results.

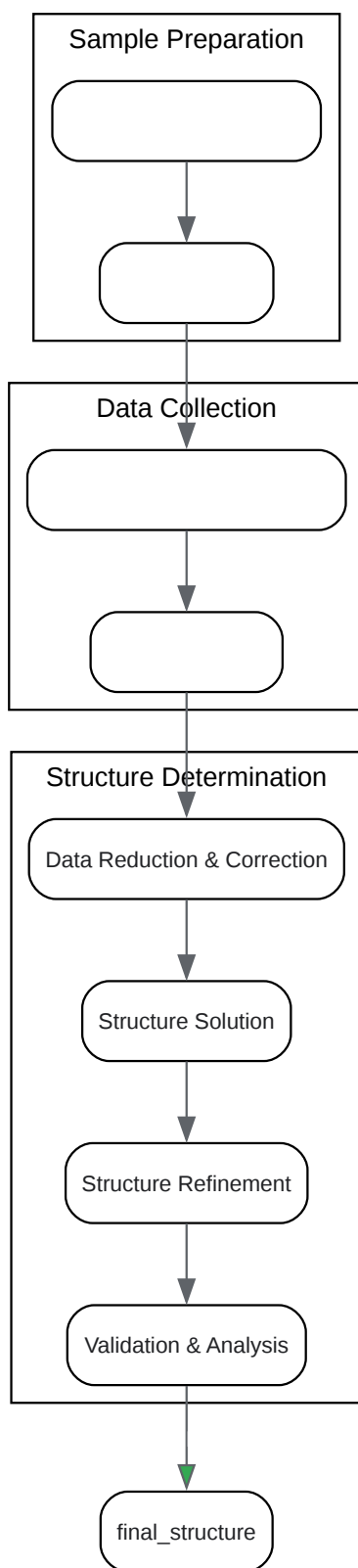
X-ray Data Collection and Structure Refinement

- 4-Chloro-6-methoxypyrimidin-2-amine: A suitable crystal was mounted and placed in the cold stream of an Oxford Cryosystems Cobra open-flow nitrogen cryostat operating at 100.0 (1) K.^[2] Data collection was performed using a Bruker SMART APEXII CCD area-detector diffractometer with Mo K α radiation.^[1] The collected data was reduced using SAINT, and a multi-scan absorption correction was applied using SADABS. The structure was solved using SHELXTL and refined on F². N-bound hydrogen atoms were located in a difference Fourier map and refined freely. The remaining hydrogen atoms were positioned geometrically and refined using a riding model.^[1]
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine: Data for this compound was collected at 296(2) K. The final R-factor for the solved structure was 0.0597, with a wR-factor of 0.1990.^[3] Further details on the specific diffractometer, radiation source, and refinement software were not available in the search results.

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the general workflow for single-crystal X-ray crystallography, from sample preparation to structure determination.



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Caption: A generalized workflow for single-crystal X-ray crystallography.

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References

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